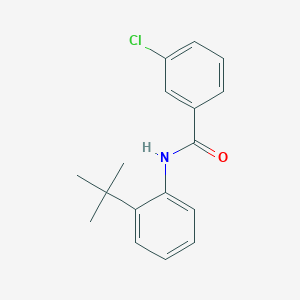

N-(2-tert-butylphenyl)-3-chlorobenzamide

Description

N-(2-tert-Butylphenyl)-3-chlorobenzamide is a substituted benzamide derivative featuring a 3-chlorobenzoyl group linked to a 2-tert-butylphenylamine moiety. Benzamides are notable for their diverse biological activities, including neuroprotective, antimicrobial, and enzyme-inhibitory properties .

Properties

IUPAC Name |

N-(2-tert-butylphenyl)-3-chlorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO/c1-17(2,3)14-9-4-5-10-15(14)19-16(20)12-7-6-8-13(18)11-12/h4-11H,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKMVOPPIBBQQHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-tert-butylphenyl)-3-chlorobenzamide typically involves the reaction of 2-tert-butylaniline with 3-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

Starting Materials: 2-tert-butylaniline and 3-chlorobenzoyl chloride.

Reaction Conditions: The reaction is conducted in an inert solvent like dichloromethane at room temperature.

Procedure: 2-tert-butylaniline is added to a solution of 3-chlorobenzoyl chloride in dichloromethane, followed by the addition of triethylamine. The mixture is stirred for several hours until the reaction is complete.

Purification: The product is isolated by filtration, washed with water, and purified by recrystallization from an appropriate solvent.

Industrial Production Methods

Industrial production of N-(2-tert-butylphenyl)-3-chlorobenzamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-tert-butylphenyl)-3-chlorobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The phenyl ring and the amide group can undergo oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution: Products include derivatives where the chlorine atom is replaced by other functional groups.

Oxidation: Oxidized products include quinones and other oxygenated derivatives.

Reduction: Reduced products include amines and alcohols.

Coupling: Biaryl compounds are formed through coupling reactions.

Scientific Research Applications

N-(2-tert-butylphenyl)-3-chlorobenzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-tert-butylphenyl)-3-chlorobenzamide involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity towards its targets. The amide group can form hydrogen bonds with biological molecules, affecting the compound’s activity and stability.

Comparison with Similar Compounds

The following analysis compares structural analogs of 3-chlorobenzamides to infer properties of N-(2-tert-butylphenyl)-3-chlorobenzamide. Key factors include substituent effects on physical properties, synthetic routes, and biological activity.

Substituent Effects on Physical Properties

Key Inferences for N-(2-tert-butylphenyl)-3-chlorobenzamide :

- Steric Effects : The bulky tert-butyl group likely reduces solubility compared to smaller substituents (e.g., phenyl or hydroxyl groups) but may enhance metabolic stability and target specificity .

Q & A

Q. What are the established synthetic routes for N-(2-tert-butylphenyl)-3-chlorobenzamide?

The compound is typically synthesized via amide coupling reactions. A common method involves reacting 3-chlorobenzoyl chloride with 2-tert-butylaniline in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. The reaction is conducted in anhydrous solvents like dichloromethane at 0–25°C, yielding the product after purification via recrystallization or column chromatography . Alternative routes may use activated esters or coupling agents (e.g., HATU) for improved efficiency in peptide-like bond formation.

Q. Which spectroscopic and crystallographic methods are used for structural characterization?

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1675 cm⁻¹, N–H bend at ~3300 cm⁻¹) .

- NMR : ¹H and ¹³C NMR confirm substitution patterns and tert-butyl group integration (e.g., tert-butyl protons as a singlet at ~1.3 ppm) .

- X-Ray Crystallography : Resolves 3D conformation and intermolecular interactions. For example, monoclinic crystal systems (space group P2₁/c) with hydrogen-bonding networks between amide groups .

Q. What in vitro assays are standard for evaluating biological activity?

- Cytotoxicity : MTT assays measure IC₅₀ values against cancer cell lines (e.g., HeLa, MCF-7), comparing potency to controls like 5-fluorouracil .

- Antimicrobial Screening : Disk diffusion or microdilution assays assess inhibition zones or MIC values against bacterial/fungal strains .

Advanced Research Questions

Q. How can reaction yields be optimized in stereoselective synthesis?

Catalytic systems like chiral Lewis acids or organocatalysts enhance enantioselectivity. For example, (R,R)-Ph-bod* catalysts in aldol reactions achieve >90% ee by coordinating to the tert-butyl group and directing nucleophilic attack . Solvent polarity (e.g., THF vs. DMF) and temperature gradients (slow cooling for crystallization) also improve yield and purity .

Q. How to resolve contradictions in reported biological activities across studies?

Discrepancies may arise from impurities or polymorphic forms. Approaches include:

- HPLC-PDA/MS : Verify compound purity (>98%) and rule out degradants .

- Polymorph Screening : Use differential scanning calorimetry (DSC) to identify crystalline forms with varying bioactivity .

- Target-Specific Assays : Validate mechanisms via enzyme inhibition (e.g., tubulin polymerization assays for anticancer activity) .

Q. What computational strategies predict molecular interactions and reactivity?

- Docking Studies (AutoDock Vina) : Model binding to targets (e.g., tubulin or kinase active sites) using PDB structures. The tert-butyl group may occupy hydrophobic pockets, while the chlorobenzamide moiety hydrogen-bonds with catalytic residues .

- NBO Analysis : Quantify charge distribution and stabilization energies (e.g., hyperconjugation between amide carbonyl and aryl chloride) .

Q. How do structural modifications influence activity in SAR studies?

A comparative study of analogs highlights:

| Substituent Position | Biological Activity (IC₅₀, μM) | Target |

|---|---|---|

| 3-Chloro, 2-tert-butyl (Parent) | 10.2 ± 1.5 | Tubulin |

| 4-Chloro, 2-tert-butyl | 15.8 ± 2.1 | Tubulin |

| 3-Chloro, 4-methyl | 8.9 ± 0.9 | Kinase |

| The 3-chloro substituent enhances tubulin binding, while methyl groups at the 4-position improve kinase inhibition . |

Methodological Considerations

- Data Reproducibility : Replicate assays under controlled humidity/temperature to minimize variability in biological testing .

- Crystallization Solvents : Use ethanol/water mixtures for high-quality single crystals suited for X-ray analysis .

- In Silico Validation : Cross-validate docking results with molecular dynamics simulations (e.g., RMSD <2 Å over 100 ns) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.